molecular formula C12H14ClF4N B2920578 4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride CAS No. 1004619-25-3

4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride

Cat. No. B2920578
CAS RN: 1004619-25-3
M. Wt: 283.69
InChI Key: RSQYTISYSSVULH-UHFFFAOYSA-N
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Description

“4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . The synthesized derivatives displayed potent analgesic efficacy and an ultrashort to long duration of action .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H9F4N.ClH/c7-5(6(8,9)10)1-3-11-4-2-5;/h11H,1-4H2;1H . This indicates that the compound contains a fluorine atom and a pyridine in its structure .

Scientific Research Applications

Synthesis of Neuroleptic Agents

4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride plays a critical role in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. These agents are part of a class of pharmaceuticals containing a 4,4-bis(p-fluorophenyl)butyl group bonded to a nitrogen atom of various moieties, essential for their therapeutic effects. The key intermediate for their synthesis, 4,4-bis(p-fluorophenyl)butylbromide, is prepared from commercially available 4,4′-difluorobenzophenone, showcasing the compound's utility in creating impactful neuroleptic medications (Botteghi et al., 2001).

Facilitating Fluorinated N-Heterocycles Synthesis

The compound is instrumental in accessing fluorinated N-heterocycles, serving as a building block for discovery chemistry. It allows for the creation of analogs equipped with rich functionality, which can be chemoselectively derivatized with high diastereocontrol, underscoring its importance in the development of novel chemical entities for various applications (García-Vázquez et al., 2021).

Advancing Radiochemical Syntheses

In the advancement of radiochemical syntheses, this compound has been utilized to create fluorine-18 labeled GABA uptake inhibitors. These N-substituted nipecotic acid derivatives, prepared in no-carrier-added form, represent a leap forward in the development of radiopharmaceuticals, highlighting the compound's versatility and applicability in cutting-edge medical research (Kilbourn et al., 1990).

Anti-Leukemia Activity Exploration

Further demonstrating its wide-ranging utility, this compound derivatives have shown potential in anti-leukemia activity. Through the synthesis and molecular structure characterization of various compounds, researchers have explored their bioactivity, providing valuable insights into novel therapeutic avenues for leukemia treatment (Yang et al., 2009).

Neurotoxic Analogs Synthesis for MPTP

The compound's derivatives have been synthesized to study the mechanisms of neurotoxicity, specifically through the creation of fluorine-18 labeled analogs of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). This work not only contributes to the understanding of MPTP toxicity but also showcases the compound's application in developing tools for neuroscientific research (Berridge et al., 1993).

Safety and Hazards

“4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4N.ClH/c13-11(5-7-17-8-6-11)9-1-3-10(4-2-9)12(14,15)16;/h1-4,17H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQYTISYSSVULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C(F)(F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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